3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol
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Overview
Description
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a chlorophenyl group, a hydroxyphenyl group, and a tetrahydropyrazoloquinazolinone core, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrazole Ring: The quinazolinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Functionalization: The chlorophenyl and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents and phenolic compounds.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing catalytic processes to enhance reaction efficiency .
Chemical Reactions Analysis
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations .
Scientific Research Applications
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Imaging: The compound’s luminescent properties make it suitable for use as a fluorescent probe in biological imaging techniques.
Material Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and use in biological imaging.
2-Phenyl-4(3H)-quinazolinone: Studied for its anticancer and anti-inflammatory activities.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its potential as a therapeutic agent in various diseases.
The uniqueness of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol lies in its specific combination of functional groups, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C23H20ClN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20ClN3O2/c1-13-20(14-9-11-15(24)12-10-14)23-25-17-6-4-8-19(29)21(17)22(27(23)26-13)16-5-2-3-7-18(16)28/h2-3,5,7,9-12,22,25,28H,4,6,8H2,1H3 |
InChI Key |
BVKVUDBPPOHFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5O |
Origin of Product |
United States |
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